2-(2,4-dichlorophenoxy)-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide
Description
2-(2,4-dichlorophenoxy)-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide is a synthetic organic compound known for its diverse applications in various fields. This compound is characterized by its complex structure, which includes dichlorophenoxy and diazenyl functional groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O2/c1-14-5-3-4-6-19(14)26-27-20-9-8-17(11-15(20)2)25-22(28)13-29-21-10-7-16(23)12-18(21)24/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHITBYIPQLLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with 3-methyl-4-[(2-methylphenyl)diazenyl]aniline under specific conditions to yield the final product. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones and other oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes, which are influenced by the compound’s structural features and functional groups .
Comparison with Similar Compounds
Similar compounds to 2-(2,4-dichlorophenoxy)-N-[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide include:
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but different applications.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with comparable chemical properties.
2-(2,4-dichlorophenoxy)propionic acid (2,4-DP): Used in agricultural applications and shares structural similarities with the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
